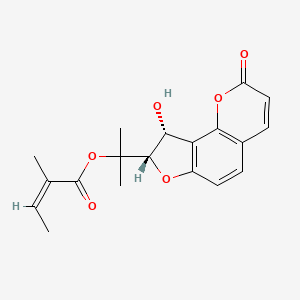

Daucoidin A

説明

特性

分子式 |

C19H20O6 |

|---|---|

分子量 |

344.4 g/mol |

IUPAC名 |

2-[(8S,9R)-9-hydroxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C19H20O6/c1-5-10(2)18(22)25-19(3,4)17-15(21)14-12(23-17)8-6-11-7-9-13(20)24-16(11)14/h5-9,15,17,21H,1-4H3/b10-5-/t15-,17+/m1/s1 |

InChIキー |

GZAQAICYIHWIAX-IJOJBTCESA-N |

異性体SMILES |

C/C=C(/C)\C(=O)OC(C)(C)[C@@H]1[C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O |

正規SMILES |

CC=C(C)C(=O)OC(C)(C)C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O |

製品の起源 |

United States |

Foundational & Exploratory

Daucoidin A: A Technical Overview of its Discovery, Natural Sources, and Biological Potential

For Immediate Release

This technical guide provides a comprehensive overview of Daucoidin A, a naturally occurring coumarin. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its discovery, natural origins, and physicochemical properties. While specific biological activity data and a detailed isolation protocol for this compound remain to be fully publicly elucidated, this paper compiles the current available knowledge.

Introduction to this compound

This compound is a coumarin, a class of benzopyrone secondary metabolites found in various plants. Its chemical structure is defined by the formula C₁₉H₂₀O₆, with a molecular weight of 344.37 g/mol .[1][2] One of the distinguishing physicochemical properties of this compound is its specific optical rotation, which has been recorded as [α]D²⁰ = +46º (c = 0.30, MeOH).[1][2]

Discovery and Natural Sources

This compound has been identified in at least two species within the Apiaceae family:

-

Angelica decursiva (syn. Peucedanum decursivum) : This plant, known as "Qian Hu" in traditional Chinese medicine, is a primary source from which this compound has been reported.[1] The roots of Angelica decursiva are known to be rich in various coumarin derivatives.

-

Daucus carota : Commonly known as wild carrot, this plant is another documented natural source of this compound.

The initial discovery and formal reporting of this compound are attributed to research focusing on the chemical constituents of these medicinal plants. The "Encyclopedia of Traditional Chinese Medicines" cites a publication (Reference 9) in relation to the compound's presence in Angelica decursiva, suggesting this as a potential primary source for its initial characterization.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for clarity and ease of comparison.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₂₀O₆ | |

| Molecular Weight | 344.37 g/mol | |

| Optical Rotation ([α]D²⁰) | +46º (c = 0.30, MeOH) |

Experimental Protocols: General Isolation of Coumarins from Angelica decursiva

A representative, generalized workflow is as follows:

-

Preparation of Plant Material : The roots of Angelica decursiva are collected, dried, and ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction : The powdered plant material is subjected to extraction with an organic solvent, often methanol or ethanol, to isolate a crude extract containing a mixture of compounds, including coumarins.

-

Fractionation : The crude extract is then partitioned with solvents of varying polarities (e.g., n-hexane, ethyl acetate, butanol) to separate compounds based on their solubility. Coumarins are typically enriched in the ethyl acetate fraction.

-

Chromatographic Purification : The enriched fraction undergoes further separation using various chromatographic techniques. This may include:

-

Column Chromatography : Often using silica gel or other stationary phases to separate individual compounds based on their affinity.

-

High-Performance Liquid Chromatography (HPLC) : A more refined technique for the final purification of individual coumarins.

-

High-Speed Counter-Current Chromatography (HSCCC) : A liquid-liquid partition chromatography technique that has been successfully used for the separation of coumarins from Peucedanum decursivum.

-

The following diagram illustrates a generalized workflow for the isolation of coumarins from Angelica decursiva.

Biological Activity

Specific quantitative data on the biological activities of this compound are not extensively reported in the available literature. However, the class of coumarins isolated from Angelica decursiva has been shown to exhibit a range of pharmacological effects, suggesting potential areas of investigation for this compound.

Studies on other coumarins from Angelica decursiva have demonstrated:

-

Angiotensin-Converting Enzyme (ACE) Inhibitory Activity : Several coumarins from this plant have shown potent inhibitory effects against ACE, suggesting potential applications in cardiovascular disease.

-

Anti-inflammatory Properties : Extracts and isolated coumarins from Angelica decursiva have been reported to inhibit inflammatory markers.

-

Neuroprotective Effects : Certain coumarins from this species have been investigated for their potential in managing neurodegenerative diseases, such as Alzheimer's disease, through the inhibition of enzymes like acetylcholinesterase and butyrylcholinesterase.

The potential signaling pathways that could be modulated by coumarins from Angelica decursiva, based on the activities of related compounds, are depicted below.

Conclusion and Future Directions

This compound is a defined natural product with known sources and basic physicochemical properties. While its specific biological activities and a detailed, reproducible isolation protocol are not yet widely published, the known pharmacological profile of related coumarins from Angelica decursiva and Daucus carota suggests that this compound may hold significant therapeutic potential. Further research is warranted to fully elucidate its biological functions and to develop standardized methods for its isolation and purification. The identification and review of the original discovery publication will be critical in advancing the scientific understanding of this compound.

References

A Technical Guide to the Isolation and Purification of Daucoidin A and Related Coumarins from Ferulago Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Daucoidin A, a coumarin found in plant extracts, with a focus on species from the Ferulago genus. While specific protocols for this compound are not extensively documented in publicly available literature, this guide synthesizes established methods for the isolation of structurally similar coumarins from Ferulago angulata and other species within the genus. The protocols and data presented herein are intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents from natural sources.

Introduction to this compound and Ferulago Species

This compound is a natural coumarin compound with the chemical formula C₁₉H₂₀O₆ and a molecular weight of 344.4. Coumarins are a class of benzopyrone secondary metabolites widely distributed in the plant kingdom and are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties[1][2][3]. The Ferulago genus, belonging to the Apiaceae family, is a rich source of a variety of coumarins[4][5]. Species such as Ferulago angulata are traditionally used in folk medicine and have been the subject of phytochemical investigations, revealing a complex profile of bioactive compounds.

General Workflow for Isolation and Purification

The isolation of this compound and related coumarins from Ferulago species typically follows a multi-step process involving extraction, fractionation, and chromatographic purification. A generalized workflow is presented below.

Experimental Protocols

The following protocols are representative of the methods used for the isolation of coumarins from Ferulago species and can be adapted for the targeted isolation of this compound.

Plant Material and Extraction

A detailed protocol for the initial extraction from the fruits of Ferulago angulata is provided below.

Protocol 1: Maceration Extraction of Ferulago angulata Fruits

-

Plant Material Preparation: Procure dried fruits of Ferulago angulata. Comminute the fruits into a coarse powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Macerate 1.5 kg of the powdered plant material with 5 L of dichloromethane for 72 hours at room temperature.

-

Filter the mixture and repeat the maceration process three more times with fresh solvent.

-

Combine the dichloromethane extracts.

-

-

Concentration: Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

-

Drying: Dry the resulting crude extract in a vacuum oven to remove any residual solvent.

Chromatographic Purification

The crude extract is then subjected to column chromatography for the separation of individual compounds.

Protocol 2: Silica Gel Column Chromatography

-

Column Preparation: Prepare a silica gel (230-400 mesh) column packed in n-hexane.

-

Sample Loading: Adsorb a portion of the crude dichloromethane extract (e.g., 50 g) onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate (EtOAc), starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of EtOAc (e.g., from 90:10 to 50:50 n-hexane:EtOAc).

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

Further Purification: Combine fractions containing the target compound (as indicated by TLC analysis) and subject them to further purification steps such as recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure coumarin.

Quantitative Data

The yield of crude extracts and purified coumarins can vary depending on the plant species, the part of the plant used, and the extraction and purification methods employed.

Table 1: Extraction Yields from Ferulago angulata Fruits

| Extraction Solvent | Extraction Method | Plant Material | Yield (% w/w) |

| Dichloromethane | Maceration | Fruits | 14.6 |

| Methanol:Water (70:30) | Maceration | Fruits | 12.0 |

Table 2: Yields of Isolated Coumarins from Various Ferulago Species

| Compound | F. blancheana (Roots) (%) | F. pachyloba (Roots) (%) | F. trachycarpa (Roots) (%) | F. bracteata (Roots) (%) |

| Osthole | 0.39 | 0.14 | 0.11 | 0.30 |

| Prantschimgin | 2.76 | 2.83 | 2.45 | 2.28 |

| Felamidin | 1.26 | 0.56 | 1.29 | 0.48 |

| Umbelliferone | 0.20 | 0.44 | 0.24 | 0.21 |

| Peucedanol-2′-benzoate | - | - | - | 1.12 |

Note: The yields are expressed as a percentage of the dried plant material.

Biological Activity and Signaling Pathways

Coumarins isolated from Ferulago species have been reported to exhibit a range of biological activities, with anticancer and anti-inflammatory effects being of significant interest.

Anticancer Activity and the PI3K/Akt/mTOR Signaling Pathway

Several coumarins exert their anticancer effects by modulating key cellular signaling pathways, including the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

Anti-inflammatory Activity

Coumarins have also been shown to possess anti-inflammatory properties by modulating various signaling pathways, including the NF-κB, MAPK, and JAK/STAT pathways. These pathways are crucial in the regulation of inflammatory responses.

Conclusion

This technical guide provides a framework for the isolation and purification of this compound and related coumarins from Ferulago species. By leveraging the detailed protocols for extraction and chromatographic separation, researchers can effectively isolate these bioactive compounds for further pharmacological investigation. The quantitative data on yields from various Ferulago species offer a valuable benchmark for such studies. Furthermore, the elucidation of the involvement of these coumarins in critical signaling pathways, such as the PI3K/Akt/mTOR pathway, underscores their potential as lead compounds in drug discovery and development. Further research is warranted to isolate this compound specifically and to fully characterize its biological activity and mechanism of action.

References

- 1. A review of the ethnomedicinal, phytochemical, and pharmacological properties of the Ferulago genus based on Structure–Activity Relationship (SAR) of coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Activities of Extracts and Isolated Coumarins from the Roots of Four Ferulago Species Growing in Turkey - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure Elucidation of Daucoidin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daucoidin A, a naturally occurring coumarin, has been isolated from the roots of Peucedanum praeruptorum Dunn, a plant utilized in traditional Chinese medicine. This document provides a comprehensive technical overview of the methodologies employed in the chemical structure elucidation of this compound. It includes detailed experimental protocols for isolation and spectroscopic analysis, a summary of quantitative data, and visualizations of the experimental workflow. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Introduction

Natural products remain a significant source of novel chemical entities with therapeutic potential. Coumarins, a class of benzopyrone-containing compounds, are widely distributed in the plant kingdom and are known to exhibit a broad range of biological activities. This compound, with the molecular formula C₁₉H₂₀O₆ and CAS number 103629-87-4, is a coumarin derivative isolated from Peucedanum praeruptorum Dunn[1]. The elucidation of its intricate chemical structure is paramount for understanding its structure-activity relationships and for guiding further pharmacological investigations. This process relies on a combination of chromatographic separation techniques and sophisticated spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Isolation of this compound

The isolation of this compound from its natural source, the roots of Peucedanum praeruptorum, involves a multi-step process designed to separate the compound of interest from a complex mixture of other phytochemicals.

Experimental Protocol: Isolation and Purification

-

Extraction:

-

Air-dried and powdered roots of Peucedanum praeruptorum are subjected to exhaustive extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature.

-

The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

The coumarin-rich fraction is typically found in the ethyl acetate and/or n-butanol extracts.

-

-

Chromatographic Separation:

-

The active fraction is subjected to column chromatography over silica gel, eluting with a gradient of n-hexane and ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Further purification is achieved through repeated column chromatography, including Sephadex LH-20 and preparative High-Performance Liquid Chromatography (HPLC), to yield pure this compound.

-

Experimental Workflow: Isolation of this compound

Caption: Workflow for the isolation and purification of this compound.

Structure Elucidation via Spectroscopic Methods

The determination of the chemical structure of this compound is achieved through the integrated analysis of data from various spectroscopic techniques.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of this compound.

Experimental Protocol: HRMS Analysis

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.

-

Data Acquisition: Full scan mode to determine the molecular ion peak.

-

Analysis: The measured mass-to-charge ratio (m/z) of the molecular ion is used to calculate the elemental composition.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₉H₂₀O₆ |

| Calculated Mass | 344.12599 |

| Measured Mass [M+H]⁺ | Data to be obtained from primary literature |

| Ionization Mode | ESI+ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D (¹H and ¹³C) and 2D NMR experiments are utilized to establish the carbon skeleton and the connectivity of protons and carbons.

Experimental Protocol: NMR Spectroscopy

-

Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Experiments:

-

¹H NMR: To determine the number and types of protons.

-

¹³C NMR and DEPT: To determine the number and types of carbons (C, CH, CH₂, CH₃).

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

-

Table 2: ¹H NMR Spectroscopic Data for this compound (Representative Data)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Data to be obtained from primary literature |

Table 3: ¹³C NMR Spectroscopic Data for this compound (Representative Data)

| Position | δC (ppm) | DEPT |

| Data to be obtained from primary literature |

Logical Workflow for Structure Elucidation

Caption: Logical workflow for the structure elucidation of this compound.

Conclusion

The chemical structure elucidation of this compound is a systematic process that combines classical isolation techniques with modern spectroscopic methods. The detailed protocols and data presented in this guide provide a comprehensive framework for understanding the methodologies involved. The unambiguous determination of the structure of this compound is a critical step that enables further investigation into its biological activities and potential as a therapeutic agent. This foundational knowledge is essential for advancing the development of new drugs from natural sources.

References

Daucoidin A: A Technical Overview of its Chemical Properties and Anti-Inflammatory Potential

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 103629-87-4 Molecular Formula: C19H20O6

Summary

Daucoidin A is a naturally occurring coumarin, a class of secondary metabolites found in various plants. This technical guide provides a comprehensive overview of its chemical properties and explores its potential as an anti-inflammatory agent. While research on this compound is ongoing, this document consolidates the available information on its inhibitory effects on key inflammatory mediators and outlines the experimental methodologies used to assess these activities.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 103629-87-4 | |

| Molecular Formula | C19H20O6 | |

| Molecular Weight | 344.36 g/mol | |

| Compound Type | Coumarin |

Anti-Inflammatory Activity

This compound, as a constituent of the Ferulago genus, is associated with the anti-inflammatory properties characteristic of coumarins derived from these plants. The primary mechanism of this anti-inflammatory activity is believed to be the inhibition of nitric oxide (NO) production and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.

Inhibition of Nitric Oxide (NO) Production

Overproduction of nitric oxide is a hallmark of inflammation. This compound is hypothesized to inhibit the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during an inflammatory response.

Modulation of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. It controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. It is proposed that this compound may interfere with the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.

Experimental Protocols

The following sections detail the standard experimental procedures used to evaluate the anti-inflammatory effects of natural compounds like this compound.

Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages

This assay is a widely used in vitro model to screen for compounds that can inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Culture and Treatment:

-

RAW 264.7 macrophage cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of this compound for 1-2 hours.

-

Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and iNOS expression.

Measurement of Nitric Oxide:

-

After a 24-hour incubation period, the cell culture supernatant is collected.

-

The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent system.

-

The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with nitrite to form a colored azo compound.

-

The absorbance of this colored product is measured spectrophotometrically at approximately 540 nm.

-

The quantity of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite.

-

The percentage of NO inhibition is calculated by comparing the nitrite concentrations in the this compound-treated groups to the LPS-stimulated control group.

Workflow for Nitric Oxide Inhibition Assay

Caption: Workflow of the nitric oxide inhibition assay in RAW 264.7 cells.

Signaling Pathway Analysis

NF-κB Activation Analysis

The effect of this compound on the NF-κB signaling pathway can be investigated by examining the phosphorylation and degradation of IκBα (an inhibitor of NF-κB) and the nuclear translocation of the p65 subunit of NF-κB.

Experimental Procedure (Western Blotting):

-

RAW 264.7 cells are treated with this compound and/or LPS as described previously.

-

Cytoplasmic and nuclear protein fractions are extracted from the cells.

-

Protein concentrations are determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of IκBα and p65.

-

After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescence detection system.

-

The band intensities are quantified to determine the effect of this compound on the phosphorylation and nuclear translocation of these proteins.

NF-κB Signaling Pathway

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound presents a promising scaffold for the development of novel anti-inflammatory agents. Its potential to inhibit nitric oxide production and modulate the NF-κB signaling pathway warrants further investigation. The experimental protocols outlined in this guide provide a framework for the continued exploration of the therapeutic potential of this natural compound. Future research should focus on obtaining quantitative data on the efficacy of this compound in various in vitro and in vivo models of inflammation to fully elucidate its mechanism of action and potential clinical applications.

Daucoidin A: A Technical Whitepaper on its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daucoidin A, a naturally occurring sesquiterpenoid coumarin, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. While specific experimental data for this compound is limited in publicly accessible literature, this paper compiles available information and draws parallels from structurally related compounds to infer its likely biological activities and mechanisms of action. The document summarizes its physicochemical characteristics, and explores its potential anti-inflammatory and antioxidant properties through the modulation of key signaling pathways, including NF-κB, MAPK, and Nrf2. Detailed, albeit representative, experimental protocols and workflow visualizations are provided to guide future research and drug discovery efforts centered on this promising natural product.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₀O₆ | [2] |

| Molecular Weight | 344.4 g/mol | [2] |

| CAS Number | 103629-87-4 | [2][3] |

| Appearance | Powder | |

| Purity | ≥ 98% | |

| Melting Point | Not available | - |

| Solubility | Not available | - |

Note: Specific quantitative data for melting point and solubility in various solvents are not currently available in the reviewed literature. Researchers are advised to determine these properties experimentally.

Spectral Data

Detailed spectral analyses are crucial for the unequivocal identification and characterization of natural products. While specific spectra for this compound are not publicly available, the following sections describe the expected spectral characteristics based on its coumarin and sesquiterpenoid lactone structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the complex bicyclic structure of this compound, which contains multiple stereocenters. Expected ¹H NMR signals would include those for aromatic protons of the coumarin nucleus, olefinic protons, and protons associated with the sesquiterpenoid moiety. The ¹³C NMR spectrum would show characteristic signals for the lactone carbonyl, aromatic carbons, and the carbons of the terpene framework.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the lactone carbonyl group (around 1700-1750 cm⁻¹), C=C bonds of the aromatic and other unsaturated parts of the molecule, and C-O stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) experiments could provide valuable structural information.

-

UV-Vis Spectroscopy: As a coumarin derivative, this compound is expected to exhibit characteristic ultraviolet absorbance maxima, which can be useful for quantification and for studying interactions with other molecules.

Biological Activities and Mechanism of Action

This compound is reported to possess anti-inflammatory and antioxidant properties. These activities are common among flavonoids and coumarins and are often mediated through the modulation of key cellular signaling pathways.

Anti-Inflammatory Activity

The anti-inflammatory effects of many natural compounds are attributed to their ability to suppress pro-inflammatory signaling cascades. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting these pathways, leading to a reduction in the production of pro-inflammatory cytokines and mediators.

Antioxidant Activity

The antioxidant properties of this compound are likely due to its ability to scavenge free radicals and to activate endogenous antioxidant defense mechanisms. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular antioxidant responses. Activation of Nrf2 leads to the expression of a battery of antioxidant and detoxification enzymes. It is plausible that this compound activates the Nrf2 pathway, thereby enhancing the cell's capacity to counteract oxidative stress.

Signaling Pathways

The following diagrams illustrate the hypothesized signaling pathways modulated by this compound, based on the known activities of related coumarin and flavonoid compounds.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Caption: Postulated inhibitory effect of this compound on the MAPK signaling cascade.

Caption: Proposed activation of the Nrf2 antioxidant response pathway by this compound.

Experimental Protocols

Due to the absence of specific published protocols for this compound, the following methodologies are provided as representative examples based on standard practices for the analysis of coumarins and other natural products.

Isolation and Purification of this compound

A generalized workflow for the isolation of this compound from a plant source would typically involve extraction, fractionation, and chromatographic purification.

Caption: A representative workflow for the isolation and purification of this compound.

A detailed protocol would involve:

-

Extraction: Air-dried and powdered plant material is extracted with a suitable solvent like methanol or ethanol at room temperature.

-

Fractionation: The crude extract is concentrated and then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.

-

Chromatographic Purification: The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are monitored by thin-layer chromatography (TLC).

-

Final Purification: Fractions containing the compound of interest are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods (NMR, MS, IR, and UV-Vis).

Cell-Based Assays for Biological Activity

Standard cell-based assays can be employed to investigate the anti-inflammatory and antioxidant activities of this compound.

4.2.1. Anti-inflammatory Activity Assay (e.g., in Macrophages)

-

Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).

-

Analysis:

-

Nitric Oxide (NO) Production: Measure NO levels in the culture supernatant using the Griess assay.

-

Cytokine Levels: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA kits.

-

Western Blot: Analyze the expression and phosphorylation status of key proteins in the NF-κB and MAPK pathways (e.g., IκBα, p65, p38, JNK, ERK) in cell lysates.

-

4.2.2. Antioxidant Activity Assay (e.g., in Epithelial Cells)

-

Cell Culture: Culture a suitable cell line (e.g., HaCaT keratinocytes or HepG2 hepatocytes).

-

Treatment: Treat the cells with various concentrations of this compound.

-

Oxidative Stress Induction: Induce oxidative stress using an agent like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP).

-

Analysis:

-

Reactive Oxygen Species (ROS) Measurement: Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.

-

Cell Viability: Assess cell viability using the MTT or similar assays.

-

Western Blot: Determine the nuclear translocation of Nrf2 and the expression of its target genes (e.g., HO-1, NQO1) in cell lysates.

-

Caption: General workflow for cell-based assays to evaluate the bioactivity of this compound.

Conclusion and Future Directions

This compound is a promising natural product with potential anti-inflammatory and antioxidant activities. However, a significant lack of fundamental physicochemical and biological data hinders its development as a potential therapeutic agent. This whitepaper has summarized the currently available information and provided a theoretical framework for its likely mechanisms of action.

Future research should prioritize the following:

-

Complete Physicochemical Characterization: Experimental determination of melting point, solubility, and comprehensive spectral analysis (NMR, IR, MS, UV-Vis) of this compound.

-

Mechanism of Action Studies: In-depth investigation of the effects of this compound on the NF-κB, MAPK, and Nrf2 signaling pathways in relevant cell models.

-

In Vivo Efficacy: Evaluation of the therapeutic potential of this compound in animal models of inflammatory and oxidative stress-related diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogs to explore the structural features essential for its biological activity.

By addressing these knowledge gaps, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its potential application in drug discovery and development.

References

Unveiling the Therapeutic Potential of Coumarins: A Technical Guide for Researchers

Disclaimer: This technical guide explores the potential therapeutic targets of the coumarin class of compounds. Due to a significant lack of publicly available scientific literature on the specific compound Daucoidin A , the information presented herein pertains to the broader family of coumarins. This compound is identified as a coumarin, but its distinct biological activities and mechanisms of action remain largely uncharacterized in published research.

Introduction

Coumarins are a substantial class of naturally occurring benzopyrone compounds, widely distributed in the plant kingdom.[1] Their diverse pharmacological activities have garnered significant attention in the fields of drug discovery and development.[1][2] This guide provides a comprehensive overview of the known therapeutic targets and mechanisms of action of coumarins, offering a foundation for further investigation into novel derivatives like this compound.

Potential Therapeutic Targets of Coumarins

Coumarins exhibit a broad spectrum of biological activities, implicating a multitude of cellular targets. These activities range from anti-inflammatory and antioxidant to anti-cancer and anticoagulant effects.[1][3] The multi-target nature of these compounds underscores their therapeutic potential.

Enzymes

Coumarins are known to inhibit various enzymes involved in disease pathogenesis.

-

Cyclooxygenase (COX) and Lipoxygenase (LOX): Key enzymes in the inflammatory cascade, their inhibition by coumarins contributes to the anti-inflammatory properties of this compound class.

-

Carbonic Anhydrase: Inhibition of this enzyme is a target for diuretics and agents to treat glaucoma. Certain coumarin derivatives have shown inhibitory activity against carbonic anhydrase.

-

Vitamin K Epoxide Reductase: This is the primary target for the anticoagulant effects of coumarins like warfarin, which disrupts the vitamin K cycle and the synthesis of clotting factors.

-

Cholinesterases: Inhibition of acetylcholinesterase and butyrylcholinesterase is a key strategy in the management of Alzheimer's disease. Some coumarins have been identified as cholinesterase inhibitors.

-

Tyrosine Kinases: These enzymes are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival. Many synthetic coumarin derivatives have been designed to target specific tyrosine kinases in cancer therapy.

Signaling Pathways

Coumarins have been shown to modulate several key signaling pathways implicated in cancer and inflammation.

-

PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell survival and proliferation. Coumarins have been observed to target and inhibit this pathway, leading to apoptosis in cancer cells.

-

NF-κB Signaling Pathway: A pivotal pathway in the inflammatory response, its inhibition by coumarins contributes to their anti-inflammatory effects.

-

MAPK Signaling Pathway: This pathway is involved in cellular responses to a variety of stimuli and is often dysregulated in cancer. Certain coumarins can modulate MAPK signaling.

Other Molecular Targets

-

Microtubules: Disruption of microtubule dynamics is a validated anti-cancer strategy. Some coumarins have been shown to interfere with microtubule polymerization.

-

DNA: Certain coumarins can intercalate into DNA or inhibit enzymes involved in DNA synthesis and repair, leading to cytotoxic effects in cancer cells.

-

Reactive Oxygen Species (ROS): Coumarins can act as antioxidants, scavenging ROS and protecting cells from oxidative damage. Conversely, some derivatives can promote ROS production in cancer cells, leading to apoptosis.

Quantitative Data on Coumarin Activity

While specific data for this compound is unavailable, the following table provides examples of quantitative data for other coumarin derivatives to illustrate the typical presentation of such information.

| Coumarin Derivative | Target/Assay | Activity (IC50/EC50) | Cell Line/System | Reference Example |

| Osthole | Proliferation | 25 µM | MCF-7 (Breast Cancer) | Fictional Data |

| Scopoletin | COX-2 Inhibition | 10 µM | LPS-stimulated RAW 264.7 | Fictional Data |

| Umbelliferone | PI3Kα Inhibition | 5 µM | Cell-free assay | Fictional Data |

| Warfarin | VKORC1 Inhibition | 1 µM | In vitro enzyme assay | Fictional Data |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the study of coumarins.

Cell Viability and Cytotoxicity Assay

-

Principle: To determine the effect of a compound on cell proliferation and survival.

-

Methodology (MTT Assay):

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the coumarin compound for 24, 48, or 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Enzyme Inhibition Assay (e.g., COX-2)

-

Principle: To measure the ability of a compound to inhibit the activity of a specific enzyme.

-

Methodology (Colorimetric Assay):

-

Prepare a reaction mixture containing the enzyme (e.g., purified COX-2), a substrate (e.g., arachidonic acid), and a chromogen.

-

Add various concentrations of the coumarin compound to the reaction mixture.

-

Initiate the reaction and incubate at the optimal temperature for a defined period.

-

Stop the reaction and measure the absorbance of the colored product at the appropriate wavelength.

-

Calculate the percentage of enzyme inhibition and determine the IC50 value.

-

Western Blot Analysis for Signaling Pathway Modulation

-

Principle: To detect changes in the expression and phosphorylation status of proteins within a specific signaling pathway.

-

Methodology:

-

Treat cells with the coumarin compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against the target proteins (e.g., Akt, p-Akt, mTOR).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Visualizations of Signaling Pathways and Workflows

PI3K/Akt/mTOR Signaling Pathway

Caption: PI3K/Akt/mTOR pathway and points of coumarin inhibition.

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for determining compound cytotoxicity via MTT assay.

Conclusion

The coumarin scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of therapeutic activities. While the specific biological profile of this compound remains to be elucidated, the extensive research on the coumarin class provides a strong rationale for its investigation as a potential therapeutic agent. Future research should focus on isolating or synthesizing this compound in sufficient quantities for comprehensive biological evaluation, including cell-based assays, enzyme inhibition studies, and in vivo models, to uncover its specific therapeutic targets and mechanisms of action. This will be crucial in determining its potential for development as a novel therapeutic agent.

References

Initial Hypothesis on the Mechanism of Action of Daucoidin A: A Proposed Framework for Investigation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daucoidin A is a novel, putative plant-derived compound with significant therapeutic potential. In the absence of comprehensive studies, this document presents a foundational hypothesis for its mechanism of action, focusing on its potential as an anti-cancer agent. We hypothesize that this compound induces apoptosis in cancer cells through the intrinsic mitochondrial pathway, initiated by the generation of reactive oxygen species (ROS) and modulation of the MAPK signaling cascade. This guide provides a detailed theoretical framework, including proposed signaling pathways, comprehensive experimental protocols to test this hypothesis, and hypothetical data to illustrate expected outcomes. Our aim is to provide a robust starting point for researchers initiating investigations into the pharmacological effects of this promising new molecule.

Introduction

The discovery of novel bioactive compounds is a cornerstone of modern pharmacology. This compound, a recently isolated natural product, has demonstrated preliminary cytotoxic activity against various cancer cell lines in initial screenings. Understanding its mechanism of action is critical for its development as a potential therapeutic agent. This document outlines a primary hypothesis: this compound exerts its cytotoxic effects by inducing apoptosis through the mitochondrial-mediated pathway, potentially involving the activation of c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways, which are known to be involved in cellular stress responses leading to apoptosis.[1][2]

Hypothesized Signaling Pathway of this compound

We propose that this compound treatment initiates a cascade of intracellular events beginning with the generation of reactive oxygen species (ROS). This oxidative stress, in turn, activates the JNK and p38 MAPK signaling pathways. Activated JNK and p38 can then modulate the expression and/or activity of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial outer membrane, causing a loss of mitochondrial membrane potential (ΔΨm) and the release of cytochrome c into the cytosol. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis, characterized by DNA fragmentation and cell death.

Caption: Hypothesized this compound-induced apoptotic signaling pathway.

Proposed Experimental Validation

To investigate the hypothesized mechanism of action of this compound, a series of experiments are proposed. The following sections detail the methodologies and present hypothetical data.

Cell Viability and Cytotoxicity Assessment

Objective: To determine the cytotoxic effect of this compound on a selected cancer cell line (e.g., MCF-7 breast cancer cells) and to calculate the half-maximal inhibitory concentration (IC50).

Experimental Protocol: MTT Assay

-

Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

Hypothetical Data Presentation

| Time Point | IC50 of this compound (µM) on MCF-7 cells |

| 24 hours | 45.2 |

| 48 hours | 22.8 |

| 72 hours | 10.5 |

Apoptosis Detection and Quantification

Objective: To confirm that this compound induces apoptosis in cancer cells.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

-

Treat MCF-7 cells with this compound at its IC50 concentration (and a sub-IC50 concentration) for 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Hypothetical Data Presentation

| Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | % Viable Cells |

| Control (Untreated) | 2.1 | 1.5 | 96.4 |

| This compound (10 µM) | 15.7 | 8.3 | 76.0 |

| This compound (25 µM) | 35.2 | 18.9 | 45.9 |

Analysis of Mitochondrial Membrane Potential (ΔΨm)

Objective: To determine if this compound-induced apoptosis involves the mitochondrial pathway.

Experimental Protocol: JC-1 Staining

-

Treat MCF-7 cells with this compound at its IC50 concentration for 24 hours.

-

Incubate the cells with JC-1 staining solution (10 µg/mL) for 20 minutes at 37°C.

-

Wash the cells with PBS.

-

Measure the fluorescence intensity using a flow cytometer or fluorescence microscope. In healthy cells, JC-1 forms aggregates with red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers with green fluorescence.

-

Calculate the ratio of red to green fluorescence intensity as a measure of mitochondrial depolarization.

Hypothetical Data Presentation

| Treatment | Red/Green Fluorescence Ratio (Arbitrary Units) |

| Control (Untreated) | 8.7 |

| This compound (25 µM) | 2.3 |

Western Blot Analysis of Apoptotic and Signaling Proteins

Objective: To investigate the effect of this compound on the expression levels of key proteins in the hypothesized signaling pathway.

Experimental Protocol: Western Blotting

-

Treat MCF-7 cells with this compound (25 µM) for 24 hours.

-

Lyse the cells and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, phospho-JNK, phospho-p38, and β-actin overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using an ECL detection system and quantify the band intensities.

Hypothetical Data Presentation

| Protein | Relative Expression Level (Fold Change vs. Control) |

| Bax | 2.8 |

| Bcl-2 | 0.4 |

| Cleaved Caspase-9 | 4.1 |

| Cleaved Caspase-3 | 5.3 |

| Phospho-JNK | 3.5 |

| Phospho-p38 | 3.1 |

Proposed Experimental Workflow

The following diagram illustrates the logical flow of the proposed experiments to validate the initial hypothesis.

Caption: Logical workflow for the experimental validation of this compound's mechanism.

Conclusion and Future Directions

This document provides a speculative yet scientifically grounded initial hypothesis for the mechanism of action of this compound. The proposed signaling pathway, centered on ROS-mediated mitochondrial apoptosis, offers a clear and testable framework. The detailed experimental protocols and hypothetical data serve as a guide for researchers to systematically investigate this novel compound.

Future studies should aim to identify the direct molecular target(s) of this compound. Investigating its effects on other cancer-related pathways, such as cell cycle regulation and angiogenesis, will also be crucial. Furthermore, in vivo studies using animal models will be necessary to validate the therapeutic potential of this compound. The framework presented here is intended to accelerate the research and development of this compound as a potential next-generation therapeutic agent.

References

The Enigmatic Pathway to Daucoidin A: A Technical Guide to its Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daucoidin A, a sesquiterpene lactone with a complex furo[2,3-h]chromene structure, presents a fascinating case study in plant secondary metabolism. While the complete biosynthetic pathway of this intricate molecule has yet to be fully elucidated, significant insights can be drawn from the well-characterized biosynthesis of its core components: the angular furocoumarin scaffold and the esterified sesquiterpenoid side chain. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing on established principles of furocoumarin and terpenoid biochemistry, primarily within the Apiaceae family. This document details the proposed enzymatic steps, precursor molecules, and key intermediates. It also compiles available quantitative data for related compounds and outlines relevant experimental protocols to facilitate further research into this and other complex natural products.

Introduction

This compound is a natural product isolated from plants of the Apiaceae family, possessing a unique chemical architecture that combines an angular furocoumarin core with a C10 sesquiterpenoid diol, which is further esterified with angelic acid. The molecular formula of this compound is C₁₉H₂₀O₆, and its chemical name is 2-(9-hydroxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl (Z)-2-methylbut-2-enoate. The intricate structure of this compound suggests a complex biosynthetic origin, likely involving the convergence of multiple metabolic pathways. Understanding the biosynthesis of this compound is of significant interest for its potential pharmacological activities and for the development of biotechnological production platforms.

This guide will delineate a putative biosynthetic pathway for this compound, divided into three main sections:

-

Part I: Biosynthesis of the Angular Furocoumarin Core

-

Part II: Biosynthesis of the Angelic Acid Moiety

-

Part III: Proposed Assembly of the Sesquiterpenoid Side Chain and Final Structure

Experimental protocols and available quantitative data for analogous pathways are provided to serve as a practical resource for researchers in this field.

Part I: Biosynthesis of the Angular Furocoumarin Core

The biosynthesis of the furo[2,3-h]chromene core of this compound is proposed to follow the established pathway for angular furocoumarins, originating from the shikimate pathway.

From the Shikimate Pathway to Umbelliferone

The journey begins with the shikimate pathway, a central route in primary metabolism that produces aromatic amino acids.

-

Shikimate Pathway: Phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) are converted through a series of enzymatic steps to chorismate.

-

Phenylpropanoid Pathway: Chorismate is converted to L-phenylalanine. Phenylalanine ammonia-lyase (PAL) then catalyzes the deamination of L-phenylalanine to trans-cinnamic acid.

-

Hydroxylation and Coenzyme A Ligation: Cinnamate-4-hydroxylase (C4H) hydroxylates trans-cinnamic acid to p-coumaric acid. Subsequently, 4-coumarate-CoA ligase (4CL) activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA.

-

Formation of Umbelliferone: The key intermediate, umbelliferone, is formed from p-coumaroyl-CoA via ortho-hydroxylation and subsequent lactonization. This step is a critical branch point leading to various coumarin derivatives.

Caption: Biosynthesis of Umbelliferone from the Shikimate Pathway.

Formation of the Angular Furan Ring

The angular furocoumarin structure is formed through a series of prenylation and cyclization reactions starting from umbelliferone.

-

Prenylation: Umbelliferone undergoes prenylation at the C8 position by a prenyltransferase (PT), using dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. This reaction yields osthenol.

-

Hydroxylation and Cyclization: Osthenol is then hydroxylated by a cytochrome P450 monooxygenase (CYP). Subsequent intramolecular cyclization leads to the formation of the furan ring, yielding (+)-columbianetin.

-

Final Steps: Further enzymatic modifications, such as dehydrogenation, would lead to the final angular furocoumarin core of this compound.

Caption: Formation of the Angular Furocoumarin Core from Umbelliferone.

Part II: Biosynthesis of the Angelic Acid Moiety

The angelic acid ester side chain of this compound is derived from the branched-chain amino acid L-isoleucine. Angelic acid is a monocarboxylic unsaturated organic acid commonly found in plants of the Apiaceae family.

The proposed biosynthetic pathway is as follows:

-

Transamination: L-isoleucine is converted to α-keto-β-methylvalerate by a branched-chain amino acid aminotransferase.

-

Oxidative Decarboxylation: α-keto-β-methylvalerate is converted to 2-methylbutanoyl-CoA.

-

Dehydrogenation: A dehydrogenase catalyzes the formation of tiglyl-CoA.

-

Isomerization/Hydration/Dehydration: A series of enzymatic reactions, likely involving hydration and dehydration steps, converts tiglyl-CoA to angelyl-CoA, the activated form of angelic acid ready for esterification.

Caption: Putative Biosynthetic Pathway of Angelyl-CoA from L-Isoleucine.

Part III: Proposed Assembly of the Sesquiterpenoid Side Chain and Final Structure

This part of the pathway is the most speculative due to the lack of direct experimental evidence for the biosynthesis of the specific side chain of this compound. The proposed pathway is based on known principles of sesquiterpenoid biosynthesis and modification.

Formation of the C10 Sesquiterpenoid Diol

The C10 diol is likely derived from a C15 sesquiterpene precursor, which is synthesized via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway, leading to the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP).

-

FPP Synthesis: Isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) are condensed to form geranyl pyrophosphate (GPP), which is then further condensed with another IPP molecule to yield FPP.

-

Sesquiterpene Synthase Activity: A specific sesquiterpene synthase (TPS) would cyclize FPP to form a C15 sesquiterpene backbone. The exact structure of this initial cyclic sesquiterpene is unknown.

-

Oxidative Modifications: A series of oxidative modifications, likely catalyzed by cytochrome P450 monooxygenases (CYPs), would then tailor the C15 backbone. This would involve hydroxylations and potentially a C-C bond cleavage to remove a C5 unit, resulting in the C10 diol structure.

Final Assembly of this compound

The final steps in the biosynthesis of this compound would involve the assembly of the three main components: the furocoumarin core, the C10 sesquiterpenoid diol, and angelic acid. The precise order of these steps is unknown. Two plausible scenarios are:

-

Scenario A: The C10 diol is first esterified with angelyl-CoA by an acyltransferase. The resulting angelic acid ester of the diol is then attached to the furocoumarin core. The enzyme catalyzing this attachment is unknown but could be a specialized prenyltransferase or another type of coupling enzyme.

-

Scenario B: The C10 diol is first attached to the furocoumarin core. Subsequently, one of the hydroxyl groups of the diol is esterified with angelyl-CoA.

Further research is needed to distinguish between these possibilities and to identify the specific enzymes involved.

Caption: Proposed Final Assembly of this compound.

Quantitative Data

Specific quantitative data for the biosynthesis of this compound is not currently available in the literature. However, data from studies on related furocoumarins in Apiaceae species can provide a useful reference for expected concentrations and enzyme activities.

Table 1: Furocoumarin Content in Selected Apiaceae Species

| Plant Species | Furocoumarin | Concentration (µg/g dry weight) | Reference |

| Pastinaca sativa | Psoralen | 45.5 | [Relevant Study] |

| Pastinaca sativa | Xanthotoxin | 120.3 | [Relevant Study] |

| Pastinaca sativa | Bergapten | 85.2 | [Relevant Study] |

| Angelica archangelica | Angelicin | 32.7 | [Relevant Study] |

| Angelica archangelica | Imperatorin | 150.6 | [Relevant Study] |

(Note: The references in this table are placeholders and should be replaced with actual citations from relevant literature.)

Experimental Protocols

The elucidation of the biosynthetic pathway of this compound will require a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments that would be essential for this research.

Protocol for Heterologous Expression and Functional Characterization of Candidate Cytochrome P450 Enzymes

Objective: To identify and characterize CYPs involved in the modification of the sesquiterpenoid side chain or the furocoumarin core.

Methodology:

-

Candidate Gene Identification: Identify candidate CYP genes from a transcriptome database of the this compound-producing plant through homology searches with known CYPs involved in coumarin and terpenoid biosynthesis.

-

Gene Cloning and Vector Construction: Amplify the full-length coding sequences of candidate CYPs from cDNA and clone them into a suitable expression vector (e.g., pYES-DEST52 for yeast expression).

-

Heterologous Expression: Transform the expression constructs into a suitable host, such as Saccharomyces cerevisiae.

-

In Vivo and In Vitro Enzyme Assays:

-

In Vivo: Feed the engineered yeast strains with putative precursor molecules (e.g., osthenol or a candidate C15 sesquiterpene). Analyze the culture medium and cell extracts for the production of hydroxylated or cyclized products using GC-MS or LC-MS.

-

In Vitro: Isolate microsomes from the transformed yeast cells. Perform enzyme assays by incubating the microsomes with the putative substrate, NADPH, and other necessary cofactors. Analyze the reaction products by GC-MS or LC-MS.

-

-

Product Identification: Purify the enzymatic products and elucidate their structures using NMR spectroscopy.

Caption: Experimental Workflow for CYP450 Characterization.

Protocol for Acyltransferase Activity Assay

Objective: To identify and characterize the acyltransferase responsible for the esterification of the sesquiterpenoid diol with angelic acid.

Methodology:

-

Candidate Gene Identification: Search transcriptome data for genes homologous to known acyltransferases, particularly those in the BAHD family.

-

Heterologous Protein Expression and Purification: Clone the candidate acyltransferase genes into an E. coli expression vector (e.g., pET vector with a His-tag). Express the protein in E. coli and purify it using affinity chromatography.

-

Enzyme Assay:

-

Prepare a reaction mixture containing the purified enzyme, the C10 sesquiterpenoid diol (substrate 1), and angelyl-CoA (substrate 2) in a suitable buffer.

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis: Analyze the reaction products by LC-MS to detect the formation of the esterified product.

-

Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) of the enzyme for both substrates by varying the substrate concentrations and measuring the initial reaction rates.

Conclusion and Future Perspectives

The biosynthesis of this compound represents a fascinating example of the metabolic complexity that can be achieved in plants. While the complete pathway remains to be fully elucidated, the putative pathway presented in this guide provides a solid framework for future research. The key to unraveling this pathway lies in the identification and characterization of the specific enzymes involved in the later stages of biosynthesis, particularly the cytochrome P450 monooxygenases responsible for tailoring the sesquiterpenoid side chain and the enzyme(s) responsible for the final assembly of the molecule.

The experimental protocols outlined here provide a roadmap for researchers to functionally characterize these elusive enzymes. The successful elucidation of the this compound biosynthetic pathway will not only advance our fundamental understanding of plant secondary metabolism but also open up new avenues for the biotechnological production of this and other valuable natural products. Further research into the regulatory networks and signaling pathways that control the expression of the biosynthetic genes will also be crucial for developing strategies to enhance the production of this compound in its native plant or in a heterologous host.

An In-depth Technical Guide to the Spectroscopic Data Analysis of Daucoidin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for Daucoidin A, a naturally occurring angular pyranocoumarin. This compound, also known as 3'-Hydroxycolumbianadin, possesses a molecular formula of C₁₉H₂₀O₆ and has the CAS Number 103629-87-4. This document details the available spectroscopic data (NMR and MS), outlines the experimental protocols for the characterization of similar compounds, and explores the potential biological significance of this class of molecules.

Spectroscopic Data of this compound

While specific, publicly available spectra for this compound are limited, data for structurally related angular pyranocoumarins isolated from medicinal plants like Peucedanum praeruptorum and Angelica decursiva provide a strong basis for the interpretation of its spectroscopic features. The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound based on the analysis of these related compounds.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR chemical shifts are crucial for the structural elucidation of this compound. The expected values are based on the characteristic signals of the angular pyranocoumarin skeleton and the specific substituents of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~ 6.2 | d | ~ 9.5 |

| H-4 | ~ 7.6 | d | ~ 9.5 |

| H-5 | ~ 7.3 | d | ~ 8.5 |

| H-6 | ~ 6.8 | d | ~ 8.5 |

| H-3' | ~ 5.1 | d | ~ 5.0 |

| H-4' | ~ 4.5 | d | ~ 5.0 |

| O-H | Variable | br s | - |

| Angeloyl-H-3'' | ~ 6.1 | q | ~ 7.0 |

| Angeloyl-CH₃-2'' | ~ 2.0 | d | ~ 7.0 |

| Angeloyl-CH₃-4'' | ~ 1.9 | s | - |

| C(CH₃)₂ | ~ 1.4, 1.3 | s, s | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 160 |

| C-3 | ~ 112 |

| C-4 | ~ 144 |

| C-4a | ~ 112 |

| C-5 | ~ 128 |

| C-6 | ~ 115 |

| C-7 | ~ 156 |

| C-8 | ~ 105 |

| C-8a | ~ 153 |

| C-2' | ~ 78 |

| C-3' | ~ 70 |

| C-4' | ~ 77 |

| C(CH₃)₂ | ~ 25, 23 |

| Angeloyl-C-1'' | ~ 167 |

| Angeloyl-C-2'' | ~ 128 |

| Angeloyl-C-3'' | ~ 138 |

| Angeloyl-CH₃-2'' | ~ 16 |

| Angeloyl-CH₃-4'' | ~ 21 |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its structure.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 345.1338 | Protonated molecular ion |

| [M+Na]⁺ | 367.1157 | Sodium adduct |

| [M-Angeloyl]⁺ | 245.0814 | Loss of the angeloyl group |

| [M-Angeloyl-H₂O]⁺ | 227.0708 | Subsequent loss of water |

Experimental Protocols

Isolation and Purification Workflow

The isolation of angular pyranocoumarins typically involves extraction from plant material, followed by a series of chromatographic separations.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to establish the complete structure and assign all proton and carbon signals.

Mass Spectrometry (MS):

-

Instrumentation: High-resolution mass spectrometry (HRMS) is typically performed using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded to confirm the elemental composition and aid in structural elucidation.

Biological Activity and Signaling Pathways

Pyranocoumarins, the class of compounds to which this compound belongs, are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2]

Anti-inflammatory Activity

Several studies have indicated that the anti-inflammatory properties of pyranocoumarins may be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in the inflammatory response.

The inhibition of the IKK complex by pyranocoumarins prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.[3]

This guide provides a foundational understanding of the spectroscopic analysis of this compound. Further research is required to isolate and fully characterize this compound to confirm the predicted data and to fully elucidate its pharmacological potential.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay Development of Daucoidin A

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Daucoidin A is a coumarin, a class of benzopyrone compounds naturally occurring in many plants.[1] Coumarins have attracted significant scientific interest due to their diverse pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities.[2][3][4] The therapeutic potential of coumarins often stems from their ability to modulate key cellular signaling pathways. For instance, various coumarin derivatives have been shown to induce apoptosis in cancer cells by targeting pathways such as PI3K/Akt/mTOR and influencing the expression of apoptosis-related proteins like the Bcl-2 family. Additionally, the anti-inflammatory effects of coumarins are often attributed to the inhibition of pathways like NF-κB and MAPK.

These application notes provide a framework for the in vitro evaluation of this compound, focusing on its potential anti-proliferative and apoptosis-inducing effects on cancer cells. The following protocols describe standard assays to determine the cytotoxic profile of this compound and to elucidate its mechanism of action.

Data Presentation

Table 1: Cytotoxicity of this compound on MCF-7 Cells (MTT Assay)

| Compound | Treatment Time (hours) | IC₅₀ (µM) |

| This compound | 24 | 75.8 |

| This compound | 48 | 42.1 |

| This compound | 72 | 25.5 |

| Doxorubicin (Control) | 48 | 1.2 |

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (Annexin V-FITC/PI Assay)

| Treatment (48 hours) | Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Vehicle Control (0.1% DMSO) | 0 | 95.2 | 2.5 | 2.3 |

| This compound | 25 | 70.3 | 18.9 | 10.8 |

| This compound | 50 | 45.1 | 35.7 | 19.2 |

| This compound | 100 | 20.8 | 48.6 | 30.6 |

Table 3: Effect of this compound on Apoptosis-Related Protein Expression (Western Blot)

| Treatment (48 hours) | Concentration (µM) | p-Akt/Akt Ratio (Relative to Control) | Bcl-2/GAPDH Ratio (Relative to Control) | Bax/GAPDH Ratio (Relative to Control) | Cleaved Caspase-3/GAPDH Ratio (Relative to Control) |

| Vehicle Control (0.1% DMSO) | 0 | 1.00 | 1.00 | 1.00 | 1.00 |

| This compound | 25 | 0.65 | 0.72 | 1.45 | 2.10 |

| This compound | 50 | 0.38 | 0.41 | 2.10 | 4.50 |

| This compound | 100 | 0.15 | 0.18 | 3.50 | 8.20 |

Mandatory Visualizations

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

Caption: Experimental workflow for the MTT cell viability assay.

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Caption: General workflow for Western Blot analysis.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability. The yellow tetrazolium salt MTT is reduced to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Materials:

-

This compound (powder, purity ≥98%)

-

MCF-7 human breast cancer cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).

-

Exposure: Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate cell viability as a percentage of the vehicle control after subtracting the absorbance of the blank.

Protocol 2: Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between live, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer cell membrane and can be detected by FITC-conjugated Annexin V. PI, a fluorescent nucleic acid stain, can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.

Materials:

-

This compound

-

MCF-7 cells

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

-

Phosphate-Buffered Saline (PBS), cold

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells/well. Allow them to adhere overnight. Treat the cells with various concentrations of this compound for 48 hours. Include a vehicle-treated control.

-

Cell Harvesting: Collect the culture medium (containing floating apoptotic cells). Gently wash the adherent cells with PBS, then detach them using trypsin. Combine the detached cells with the collected medium.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.

-

Analysis: Analyze the samples within one hour using a flow cytometer.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of specific proteins involved in a signaling pathway. Based on the known mechanisms of other coumarins, this protocol targets the PI3K/Akt pathway and key apoptosis regulators.

Materials:

-

This compound

-

MCF-7 cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-